molecular formula C14H26O2 B1624430 (E)-2-Hexenyl octanoate CAS No. 85554-72-9

(E)-2-Hexenyl octanoate

Cat. No.: B1624430
CAS No.: 85554-72-9
M. Wt: 226.35 g/mol
InChI Key: IRUGSDVUJNNIMW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexenyl octanoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Hexenyl octanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hexenyl octanoate has been primarily detected in urine. Within the cell, 2-hexenyl octanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hexenyl octanoate has a pear taste.

Scientific Research Applications

Pheromone Research

(E)-2-Hexenyl octanoate has been identified in studies related to insect pheromones. For instance, a study on the predatory bug Geocoris punctipes identified (E)-2-octenyl acetate, a compound similar to this compound, as an attractant in their pheromone research. While this compound was not the primary attractant, it was part of the complex chemical profile of the bug's volatiles (Marques, Mcelfresh, & Millar, 2000).

Agricultural Applications

The compound has relevance in agriculture, particularly in the study of plant-pest interactions. A study on the tea aphid-tea shoot complex revealed the presence of various volatile components, including this compound. These components are significant for attracting natural enemies of pests, thereby having potential applications in pest control strategies (Han & Chen, 2002).

Antimicrobial Research

Research into the antimicrobial properties of essential oil compounds included this compound. This study focused on synthesizing and testing the antimicrobial activity of such compounds against various pathogens, providing insights into their potential applications in combating microbial infections (Chakravorty et al., 2012).

Food and Beverage Industry

In the food industry, especially in the wine sector, the aroma composition of products is crucial. A study on the aroma composition of kiwifruit cultivars in China identified this compound as a core aroma component. This highlights its importance in the sensory qualities of food and beverage products (Lan et al., 2021).

Environmental and Water Research

The compound also appears in studies related to environmental science and water treatment. For instance, research on fatty acid fouling of reverse osmosis membranes in wastewater reclamation identified octanoic acid, a related compound to this compound, as a significant factor in the process. This indicates its relevance in understanding and mitigating fouling in water treatment systems (Ang & Elimelech, 2008).

Properties

CAS No.

85554-72-9

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

[(E)-hex-2-enyl] octanoate

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h8,11H,3-7,9-10,12-13H2,1-2H3/b11-8+

InChI Key

IRUGSDVUJNNIMW-DHZHZOJOSA-N

Isomeric SMILES

CCCCCCCC(=O)OC/C=C/CCC

SMILES

CCCCCCCC(=O)OCC=CCCC

Canonical SMILES

CCCCCCCC(=O)OCC=CCCC

density

0.881-0.887

85554-72-9

physical_description

Colourless liquid;  Pear aroma

solubility

Practically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Hexenyl octanoate
Reactant of Route 2
Reactant of Route 2
(E)-2-Hexenyl octanoate
Reactant of Route 3
Reactant of Route 3
(E)-2-Hexenyl octanoate
Reactant of Route 4
Reactant of Route 4
(E)-2-Hexenyl octanoate
Reactant of Route 5
Reactant of Route 5
(E)-2-Hexenyl octanoate
Reactant of Route 6
Reactant of Route 6
(E)-2-Hexenyl octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.